molecular formula C17H24N4O4S B5548871 (4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5548871
M. Wt: 380.5 g/mol
InChI Key: JLTQALQYDYCKBX-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, including derivatives similar to the compound , involves intricate reactions that lead to the formation of novel molecules. For instance, the reaction of ethoxycarbonylalkylidene derivatives with hydrazine hydrate leads to the formation of compounds with significant bioactive potentials, showcasing the complexity and versatility of synthetic routes for such molecules (Mahata et al., 2003).

Molecular Structure Analysis

Understanding the molecular structure of complex compounds is crucial for predicting their reactivity and potential applications. Techniques such as NMR spectroscopy and X-ray diffraction analysis play a vital role in elucidating the structure of such molecules, providing insights into their molecular configuration and the nature of their bonding (Chimichi et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of (4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide and its derivatives is influenced by their structure. The presence of functional groups such as methoxy, pyrimidinyl, and thienopyrazine units contributes to a variety of chemical reactions, including cyclization and nucleophilic substitution, which are pivotal in the synthesis of pharmacologically active compounds (Binder et al., 1983).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystal structure, are essential for their manipulation and application in various fields. These properties are often determined through empirical studies and are critical for the formulation and storage of these compounds (Saraswat & Pandey, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects that determine the utility of the compound in scientific research. Studies focusing on the interaction of these compounds with biological systems, their potential as catalysts, or their behavior under different chemical conditions are key to harnessing their full potential (Halim & Ibrahim, 2022).

properties

IUPAC Name

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-12(2)4-5-20-6-7-21(15-11-26(23,24)10-14(15)20)16(22)13-8-18-17(25-3)19-9-13/h4,8-9,14-15H,5-7,10-11H2,1-3H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTQALQYDYCKBX-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CN=C(N=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CN=C(N=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone

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